Bibr 1087 SE

Description

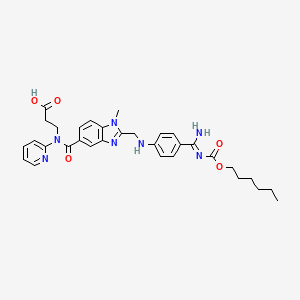

Overview of Dabigatran (B194492) Etexilate Biotransformation Cascade

Following oral administration, dabigatran etexilate undergoes rapid absorption and is subsequently hydrolyzed to its active form, dabigatran ahajournals.orgontosight.ai. This bioconversion primarily occurs via ubiquitous esterases located in the gut, plasma, and liver ahajournals.orgontosight.ai. Unlike many drugs, dabigatran etexilate and dabigatran are not significantly metabolized by the cytochrome P450 enzyme system, which contributes to a low potential for drug-drug interactions involving this pathway ahajournals.orgnih.goveuropa.eunih.govinoncology.estandfonline.com. The biotransformation cascade involves sequential hydrolysis steps. Dabigatran etexilate is a double prodrug, meaning it undergoes two hydrolysis steps to yield the active dabigatran drugbank.comnih.gov. This process involves the formation of intermediate metabolites europa.eunih.gov.

Fundamental Role of BIBR 1087 SE as an Intermediate Metabolite

This compound, also known as Desethyl Dabigatran Etexilate, is a key intermediate metabolite formed during the hydrolysis of dabigatran etexilate medchemexpress.comglpbio.combiocat.comchemsrc.comnih.govchemspider.com. The conversion of dabigatran etexilate to dabigatran involves the removal of the hexyloxycarbonyl group and the ethyl ester group. This compound is the product of the initial hydrolysis step, where one of the ester groups is cleaved cshp-scph.ca. Specifically, it is the desethyl ester form of dabigatran etexilate medchemexpress.comglpbio.comnih.govchemspider.com. This intermediate is then further hydrolyzed to form the active dabigatran europa.eu.

Research findings have characterized this compound in various studies investigating the pharmacokinetics and metabolism of dabigatran etexilate. For instance, studies in humans and animal species like mice, rats, rabbits, and Rhesus monkeys have confirmed the formation of this compound as an intermediate europa.eufda.gov. While this compound itself is generally considered an intermediate and is present in trace amounts in human plasma, its formation is a necessary step in the activation of the prodrug europa.eu. The hydrolysis of both dabigatran etexilate and this compound is primarily mediated by microsomal carboxylesterases fda.goveuropa.eutandfonline.com.

Data from pharmacokinetic studies illustrate the presence and behavior of this compound. For example, a study investigating the effect of ketoconazole (B1673606) on dabigatran etexilate pharmacokinetics showed that ketoconazole increased the plasma concentrations of the prodrug and its intermediate metabolites, including this compound boehringer-ingelheim.com. However, the peak plasma concentrations (Cmax) of this compound remained below 20 ng/mL in this study boehringer-ingelheim.com. Stability studies in plasma have also been conducted to understand the ex vivo conversion of the prodrug and its intermediates tga.gov.au. These studies highlight that this compound is relatively stable in mouse plasma compared to other intermediates, although its stability can be affected by the presence of certain stabilizers tga.gov.au.

The molecular formula of this compound is C32H37N7O5, and its molecular weight is approximately 599.7 g/mol medchemexpress.comnih.gov. It is also known by synonyms such as Desethyl Dabigatran Etexilate and BIBR 1087 nih.govchemspider.com.

Scientific Significance of Intermediate Metabolite Characterization in Drug Development

The comprehensive characterization of intermediate metabolites like this compound is of significant scientific importance in the drug development process. Metabolite profiling aims to identify and quantify metabolites, including intermediates, to understand the metabolic fate of a drug candidate mdpi.com. This is crucial for several reasons:

Understanding Biotransformation Pathways: Characterizing intermediates helps to fully elucidate the metabolic cascade of a prodrug, confirming the enzymatic reactions involved and the sequence of conversions mdpi.com.

Predicting Drug-Drug Interactions: While dabigatran etexilate and dabigatran are not significantly metabolized by CYP450 enzymes, understanding the enzymes responsible for intermediate formation (like esterases) is important for predicting potential interactions with other drugs that may affect these enzymes fda.govnih.goveuropa.eunih.govinoncology.estandfonline.com. For example, studies with P-glycoprotein inhibitors or inducers can affect the bioavailability of dabigatran etexilate and, consequently, the formation of its metabolites nih.govnih.gov.

Safety Assessment: Identifying and characterizing metabolites is essential for safety evaluation researchgate.net. Although this compound is present in trace amounts, understanding the potential pharmacological activity or toxicity of any metabolite, including intermediates, is a critical part of the regulatory review process researchgate.netrsc.org. Reactive intermediates, though often unstable, can potentially bind to biological molecules and lead to toxicity rsc.orgdovepress.com. Therefore, their identification and characterization, often using techniques like LC-MS/MS, are vital mdpi.comrsc.orgdovepress.com. Regulatory agencies, such as the FDA, emphasize the importance of early metabolite profiling in humans to prevent unexpected safety issues .

Bioanalytical Method Development: Accurate measurement of drug and metabolite concentrations in biological samples is necessary for pharmacokinetic studies. Characterizing intermediates provides the necessary information for developing validated bioanalytical methods, such as HPLC-MS/MS, to quantify these compounds nih.gov.

Properties

IUPAC Name |

3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEWTLXHMYKLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437796 | |

| Record name | Desethyl Pradaxa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212321-78-3 | |

| Record name | Desethyl Pradaxa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic and Non Enzymatic Biotransformation Pathways of Bibr 1087 Se

Carboxylesterase-Mediated Hydrolysis in BIBR 1087 SE Formation

The biotransformation of dabigatran (B194492) etexilate (the base of this compound) is largely driven by carboxylesterase-mediated hydrolysis. This process leads to the formation of intermediate metabolites, including BIBR 1087 (also known as desethyl dabigatran etexilate or M1) and BIBR 951 (M2), ultimately resulting in the formation of the active drug, dabigatran. europa.euresearchgate.netnih.govnih.govchemsrc.cominoncology.esmedchemexpress.com

Specificity and Contribution of Carboxylesterase 1 (CES1)

Carboxylesterase 1 (CES1) plays a significant role in the hydrolysis of dabigatran etexilate. In vitro studies using human recombinant carboxylesterase enzymes have shown that CES1 primarily hydrolyzes the ethyl ester moiety of dabigatran etexilate, leading to the formation of the intermediate metabolite BIBR 1087 (M1). nih.gov Furthermore, CES1 is also involved in the subsequent hydrolysis of the intermediate metabolite BIBR 951 (M2) to form the active drug, dabigatran. nih.gov Research indicates that CES1 is a predominant hepatic hydrolase involved in the metabolism of various ester- and amide-containing medications, including dabigatran etexilate. umich.edu

Kinetic studies have provided insights into the efficiency of CES1-mediated hydrolysis of dabigatran etexilate. For the hydrolysis of the ethyl ester by CES1 to form M1, a Michaelis constant (Km) of 24.9 ± 2.9 μM and a maximum reaction velocity (Vmax) of 676 ± 26 pmol/min per milligram protein have been reported in in vitro settings. nih.gov

Interplay with Carboxylesterase 2 (CES2) in the Overall Metabolic Scheme

Carboxylesterase 2 (CES2) also contributes to the hydrolysis of dabigatran etexilate, exhibiting different substrate specificity compared to CES1. CES2 is primarily responsible for the hydrolysis of the carbamate (B1207046) ester moiety of dabigatran etexilate, resulting in the formation of the intermediate metabolite BIBR 951 (M2). nih.gov Studies suggest that CES2 activity is crucial for the efficient formation of the active metabolite, dabigatran. researchgate.net The biotransformation pathway involves a sequential action of these enzymes, where dabigatran etexilate is hydrolyzed by intestinal CES2 to the intermediate M2, followed by hydrolysis of M2 to dabigatran in the liver, potentially mediated by CES1. nih.govresearchgate.net

In vitro kinetic data for CES2-mediated hydrolysis of the carbamate ester of dabigatran etexilate to form M2 show a Km of 5.5 ± 0.8 μM and a Vmax of 71.1 ± 2.4 pmol/min per milligram protein. nih.gov

| Enzyme | Substrate | Product | Hydrolyzed Moiety | Km (μM) | Vmax (pmol/min/mg protein) |

| CES1 | Dabigatran Etexilate | BIBR 1087 (M1) | Ethyl ester | 24.9 ± 2.9 | 676 ± 26 |

| CES2 | Dabigatran Etexilate | BIBR 951 (M2) | Carbamate ester | 5.5 ± 0.8 | 71.1 ± 2.4 |

| CES1 | BIBR 951 (M2) | Dabigatran | - | Not specified | Not specified |

Note: Kinetic data for CES1 hydrolysis of BIBR 951 were not available in the provided snippets.

Contribution of Non-Enzymatic Hydrolysis to this compound Generation

In addition to enzymatic catalysis, non-enzymatic hydrolysis also contributes to the breakdown of dabigatran etexilate, leading to the formation of the intermediate metabolite BIBR 1087 (M1). researchgate.net Stress stability studies of dabigatran etexilate mesylate have shown that it undergoes considerable hydrolytic degradation in aqueous solutions, highlighting the role of hydrolysis in its degradation pathways. europa.eu

Identification of Minor Oxidative Metabolic Pathways Involving this compound

While hydrolysis is the predominant biotransformation pathway for dabigatran etexilate and its intermediates, minor oxidative metabolic pathways have also been identified. Only traces of this compound (referring to the intermediate BIBR 1087) undergo further oxidative metabolism. europa.eu Dabigatran itself undergoes limited oxidative metabolism. researchgate.net The primary metabolic pathway for dabigatran is conjugation to form pharmacologically active acyl glucuronides, with four positional isomers (1-O, 2-O, 3-O, and 4-O-acylglucuronide) accounting for less than 10% of total dabigatran in plasma. wvu.edufda.gov UGT2B15 has been suggested as a major enzyme responsible for dabigatran glucuronidation. researchgate.net

Pharmacokinetic Profile and Quantitative Analysis of Bibr 1087 Se As a Transient Intermediate

Detection and Quantification Strategies for BIBR 1087 SE in Biological Specimens

Accurate detection and quantification of this compound in biological specimens, such as plasma, are crucial for understanding its role as a metabolic intermediate. Validated analytical methods, typically utilizing liquid chromatography/tandem mass spectrometry (LC/MS/MS), are employed for this purpose. nih.govinoncology.es These methods are designed to measure the concentrations of dabigatran (B194492) etexilate, the intermediate metabolites (this compound and BIBR 951 BS), and dabigatran in plasma and other biological fluids. nih.govinoncology.es

For instance, one validated HPLC-MS/MS method used for the determination of these compounds in plasma involves preparing plasma from EDTA blood, followed by aliquoting and processing steps that may include dilution, spiking with an internal standard (such as 13C6-labeled BIBR 953 ZW), and centrifugation. nih.govinoncology.es For the determination of total dabigatran (free plus conjugated), an alkaline cleavage step is included before acidification and centrifugation. nih.govinoncology.es The analytes are then extracted and separated using reversed-phase HPLC with gradient elution before detection by tandem mass spectrometry. nih.gov

The lower limit of quantification for this compound in these methods is typically around 1 ng/mL. nih.gov While the methods are generally accurate and precise, the inaccuracy for this compound at lower spike concentrations (e.g., 3 ng/mL and 9 ng/mL) has been noted to be higher compared to dabigatran, although still within acceptable limits (imprecision typically <10%). nih.gov The stability of this compound in biological matrices, such as mouse plasma, has been studied, and findings indicate it is generally stable, although its stability can be affected by certain stabilizers used for other related compounds. tga.gov.au

Characterization of this compound Plasma Concentrations and Kinetic Transientism

Due to its nature as a transient intermediate, this compound is typically present in human plasma at very low concentrations following oral administration of dabigatran etexilate. fda.goveuropa.eu Studies have shown that only trace amounts of this compound are detected in human plasma samples. fda.goveuropa.eu The area under the curve (AUC) of this compound in healthy subjects is reported to be less than 0.4% compared to that of dabigatran. redalyc.org

The kinetic transientism of this compound is a result of its rapid formation from dabigatran etexilate and subsequent quick hydrolysis to dabigatran, primarily mediated by esterases. inoncology.esfda.gov In vitro experiments with human liver microsomes have demonstrated the rapid formation of this compound from dabigatran etexilate, followed by its hydrolysis to dabigatran. inoncology.es The concentrations of this compound decrease as dabigatran concentrations increase over time. inoncology.es

While typically present at low levels, the plasma concentrations of this compound, along with dabigatran etexilate and the other intermediate BIBR 951 BS, can be affected by co-administered drugs. For example, co-administration with ketoconazole (B1673606), a P-gp inhibitor, has been shown to increase the plasma concentrations of dabigatran etexilate and the intermediate metabolites, including this compound, although their peak concentrations generally remain below 20 ng/mL. boehringer-ingelheim.com

Advanced Analytical Methodologies for the Determination of Bibr 1087 Se in Research Studies

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development and validation of LC-MS/MS methods for BIBR 1087 SE involve optimizing chromatographic separation and mass spectrometric detection parameters to ensure accurate and reliable quantification. researchgate.netnih.gov Method validation typically includes assessing selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines. researchgate.netnih.govresearchgate.net

Chromatographic separation of this compound from its parent compound, dabigatran (B194492) etexilate, and the active metabolite, dabigatran (BIBR 953 ZW), as well as endogenous matrix components, is a critical step in LC-MS/MS methods. researchgate.netnih.gov Reversed-phase liquid chromatography is commonly used. For instance, one method employed an Ultimate TM XB-C18 column (4.6 x 50 mm, 5 µm) with gradient elution using methanol (B129727) containing 0.01% formic acid and pure water at a flow rate of 0.3 mL/min. researchgate.net Another study utilized a Purospher RP-18 E analytical column (60 x 2 mm, 5 µm) with a guard column, employing a gradient of 0.01 M ammonium (B1175870) formate (B1220265) buffer (pH 4.5) and acetonitrile (B52724) at a flow rate of 0.3 ml/min. inoncology.es

Data from a representative chromatographic separation method:

| Column Type | Dimensions | Mobile Phase | Flow Rate | Elution Mode |

| Ultimate TM XB-C18 | 4.6 x 50 mm, 5 µm | Methanol (0.01% formic acid) and Water | 0.3 mL/min | Gradient |

| Purospher RP-18 E | 60 x 2 mm, 5 µm | 0.01 M Ammonium Formate (pH 4.5) and Acetonitrile | 0.3 mL/min | Gradient |

Mass spectrometric detection for this compound is typically performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode. researchgate.netnih.gov This setup allows for the sensitive and selective detection of the target analyte based on its specific mass-to-charge ratio and characteristic fragmentation pattern.

Linear calibration curves are obtained over specific concentration ranges to ensure accurate quantification. researchgate.netnih.gov For example, a validated method reported linear calibration curves over the concentration range of 1-500 ng/mL for this compound, dabigatran etexilate, and dabigatran in rat plasma. researchgate.netnih.gov The sensitivity of the method is determined by the limits of detection (LOD) and quantification (LOQ). While specific LOD and LOQ values for this compound can vary depending on the matrix and the specific LC-MS/MS system used, typical values for similar compounds in biological matrices are in the low ng/mL range or even lower. researchgate.netnih.govresearchgate.net

Representative Mass Spectrometric Parameters and Quantification Limits:

| Ionization Mode | Mass Analyzer | Detection Mode | Linear Range (example) |

| ESI Positive | Triple Quadrupole | MRM | 1-500 ng/mL researchgate.netnih.gov |

Chromatographic Separation Techniques for this compound

Sample Preparation and Extraction Techniques for this compound from Biological Matrices

Efficient sample preparation and extraction techniques are essential to isolate this compound from complex biological matrices like plasma, serum, or tissue, and to remove interfering substances that could affect LC-MS/MS analysis. biotage.comresearchgate.net Protein precipitation is a common and relatively simple method used for this purpose. researchgate.netnih.gov For instance, a stacked protein precipitation with methanol in 96-well filtration plates has been successfully employed to extract this compound from small volumes of rat plasma. researchgate.netnih.gov

Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also widely used in bioanalysis for their ability to provide cleaner extracts and potentially higher analyte concentration. biotage.comnih.govacs.org The choice of extraction technique depends on the properties of this compound and the specific biological matrix. biotage.com

Example of a Sample Preparation Technique:

| Technique | Matrix | Solvent | Format |

| Protein Precipitation | Rat Plasma | Methanol | Sirocco 96-well plates researchgate.netnih.gov |

Application of Radiometric Tracing for Metabolic Fate Elucidation of this compound

Radiometric tracing, often using carbon-14 (B1195169) labeled compounds ([14C]), is a valuable technique for elucidating the metabolic fate and disposition of drug candidates and their metabolites, including intermediate metabolites like this compound. inoncology.esscience.govgithub.com By administering a radiolabeled form of the parent drug or metabolite and tracking the radioactivity in biological samples (e.g., plasma, urine, feces) and tissues, researchers can determine absorption, distribution, metabolism, and excretion (ADME) profiles. inoncology.es

Studies investigating the metabolism of dabigatran etexilate have utilized radiometric tracing to understand the pathways and extent of its conversion to dabigatran and the formation and clearance of intermediate metabolites such as this compound. inoncology.es Analysis of samples from studies using [14C]dabigatran etexilate or potentially [14C]this compound would involve measuring total radioactivity and then using chromatographic and mass spectrometric techniques to identify and quantify the different radioactive species present, thereby mapping the metabolic pathways and identifying metabolites. inoncology.es

Preclinical Investigative Models for Studying Bibr 1087 Se Metabolism and Disposition

In Vivo Animal Models for Pharmacokinetic and Metabolic Pathway Research

Comparative metabolic profiling across various animal species (e.g., mice, rats, rabbits, Rhesus monkeys) used in preclinical studies reveals similarities and differences in the handling of dabigatran (B194492) etexilate and its metabolites, including BIBR 1087 SE. While over 20 metabolites have been detected across these species, dabigatran consistently represents the predominant compound in investigated matrices. europa.eu The metabolic pathway involving the formation of this compound and its conversion to dabigatran is conserved across these species. europa.eufda.govhres.ca Furthermore, the formation of pharmacologically active acyl glucuronides of dabigatran, which are significant in humans, is also observed in substantial amounts in rats and Rhesus monkeys, indicating that these species are relevant models for studying the metabolic fate of dabigatran and its precursors. europa.eu However, species-specific differences in metabolite profiles can exist, such as the presence of a taurine (B1682933) conjugate in mice plasma that is not observed in humans. fda.gov The stability of intermediate metabolites like this compound in plasma can also vary between species, necessitating careful consideration of sample handling and analytical methods in comparative studies. tga.gov.au

Rodent Models (e.g., Rat Plasma Pharmacokinetics)

Methodological Considerations for Translating Preclinical Findings

Translating findings from preclinical models to predict human metabolism and disposition of compounds like this compound requires careful consideration of methodological aspects. The choice of in vitro system (e.g., Caco-2 cells vs. liver microsomes vs. hepatocytes) can influence the observed metabolic rates and pathways due to differences in enzyme expression levels and the presence of cofactors. sci-hub.seresearchgate.netnih.gov For instance, while microsomes are useful for assessing enzymatic hydrolysis, hepatocytes provide a more complete picture by including uptake, efflux, and conjugation processes. nih.gov

In vivo animal models offer valuable systemic pharmacokinetic data, but species-specific differences in metabolism, enzyme activity, and transporter expression can impact the direct translation of results to humans. europa.eufda.gov The rapid conversion of this compound in vivo means that its detection and quantification require sensitive analytical methods. researchgate.netresearchgate.net Furthermore, the stability of this compound and related compounds in biological samples post-collection is a critical factor for accurate measurement, and appropriate sample handling and stabilization techniques are necessary, particularly in comparative studies across species. tga.gov.au Integrating data from various preclinical models, understanding the limitations of each system, and considering species differences are crucial steps in predicting the human metabolism and disposition of this compound and its parent compound.

Pharmacogenomic Influences on the Metabolic Profile of Bibr 1087 Se

Impact of Genetic Polymorphisms in Carboxylesterase Enzymes (e.g., CES1) on BIBR 1087 SE Metabolism

Carboxylesterase 1 (CES1) plays a pivotal role in the hydrolysis of dabigatran (B194492) etexilate and its intermediate metabolites, including this compound, within hepatocytes researchgate.netnih.govmdpi.com. While CES2 is primarily involved in the initial hydrolysis of dabigatran etexilate in the small intestine, CES1 is the predominant isoform in the liver and is responsible for the subsequent conversion of the intermediate metabolites, BIBR 951 and this compound, to active dabigatran researchgate.netnih.govresearchgate.netmdpi.com.

Genetic polymorphisms within the CES1 gene can lead to significant inter-individual variability in enzyme activity nih.govmdpi.com. Several single nucleotide polymorphisms (SNPs) in CES1, such as rs2244613, rs8192935, and rs71647871, have been investigated for their impact on the pharmacokinetics of dabigatran nih.govresearchgate.netmdpi.commdpi.commdpi.com. Variations in CES1 activity due to these polymorphisms can directly affect the rate at which this compound is hydrolyzed to form active dabigatran researchgate.netnih.govmdpi.com.

Studies have indicated that certain CES1 variants are associated with altered plasma concentrations of dabigatran researchgate.netmdpi.com. For instance, the presence of the CES1 rs2244613 variant genotype has been linked to significantly lower dabigatran plasma levels compared to the wild-type genotype researchgate.netmdpi.com. Similarly, the CES1 rs8192935 polymorphism has shown an association with dabigatran plasma concentrations, with the GG genotype potentially leading to faster biotransformation compared to the AA genotype mdpi.com.

Correlation Between Genetic Variations and Intermediate Metabolite Levels

Given that this compound is an intermediate in the CES1-mediated activation pathway of dabigatran etexilate, genetic variations affecting CES1 activity are expected to influence the levels of this metabolite. Although direct quantitative data specifically detailing the correlation between CES1 genetic variations and this compound levels in the provided search results is limited, the established metabolic pathway allows for inference researchgate.netnih.govmdpi.com.

Since CES1 is responsible for the hydrolysis of this compound to dabigatran, reduced CES1 activity resulting from certain genetic polymorphisms would theoretically lead to a slower conversion rate of this compound. This slower conversion could potentially result in higher or more prolonged exposure to the intermediate metabolite this compound in individuals with reduced functional CES1 enzyme activity. Conversely, individuals with higher CES1 activity due to favorable genetic profiles might exhibit lower levels of this compound as it is more rapidly converted to the active drug.

Research has focused more extensively on the impact of these polymorphisms on the levels of the active drug, dabigatran, which is the downstream product of this compound metabolism researchgate.netmdpi.commdpi.com. The observed lower dabigatran levels in carriers of certain CES1 variants, such as rs2244613, indirectly support the concept that the metabolism of the intermediate, this compound, is impaired in these individuals researchgate.netmdpi.com.

Implications for Inter-Individual Variability in Prodrug Activation Efficiency

The genetic polymorphisms in CES1 and their impact on the metabolism of this compound have significant implications for the inter-individual variability observed in the activation efficiency of the prodrug dabigatran etexilate nih.govresearchgate.netmdpi.commdpi.com. The conversion of the inactive prodrug to the active drug is a critical step determining the systemic exposure to dabigatran nih.govresearchgate.netnih.gov.

Variations in CES1 enzyme activity due to genetic polymorphisms can lead to differences in the rate and extent of dabigatran formation from its intermediate metabolites, including this compound researchgate.netnih.govmdpi.com. This contributes to the observed variability in dabigatran plasma concentrations among individuals receiving the same dose of dabigatran etexilate nih.govresearchgate.netmdpi.commdpi.com.

Investigation of Drug Drug Interaction Mechanisms Involving Bibr 1087 Se

Assessment of BIBR 1087 SE as a Substrate or Modulator of Cytochrome P450 (CYP450) Enzymes

The cytochrome P450 (CYP450) enzyme system is a major pathway for the metabolism of many drugs. Evaluating the interaction of this compound with these enzymes is essential to determine its potential to be affected by or to affect the metabolism of co-administered medications.

Lack of Significant CYP450 Contribution to this compound Metabolism

Investigations into the metabolic fate of dabigatran (B194492) etexilate and its metabolites, including this compound, have consistently shown that CYP450 enzymes play a negligible role in their biotransformation. In vitro experiments using human liver microsomes and expressed human CYP enzymes have demonstrated that neither dabigatran nor its precursors, such as this compound, undergo significant metabolism by the CYP system. nih.gov This indicates that the clearance of this compound is not primarily dependent on CYP450 activity. Studies have confirmed that cytochrome P450 (CYP450) enzymes did not contribute to the metabolism of dabigatran etexilate, dabigatran, or the intermediate prodrugs this compound and BIBR 951 CL. researchgate.net

Evaluation of this compound Effect on P450-Dependent Drug Reactions

Beyond being a substrate, a compound can also act as a modulator (inhibitor or inducer) of CYP450 enzymes, thereby affecting the metabolism of other drugs. Studies evaluating the potential of dabigatran and its precursors, including this compound, to modulate CYP450 activity have concluded that at therapeutic concentrations, these compounds are neither inhibitors nor inducers of major CYP isoforms. nih.gov While the active moiety, dabigatran, has shown some inhibitory effect on CYP3A4 and CYP2E1 in vitro, this occurred at concentrations significantly higher than those observed therapeutically (100 µM) and is not considered clinically relevant. nih.gov Based on these findings, this compound is not expected to cause clinically significant drug interactions by modulating CYP450 enzyme activity.

Influence of this compound on Drug Transporters (e.g., P-glycoprotein) in the Prodrug-Metabolite Cascade

Drug transporters, such as P-glycoprotein (P-gp), play a critical role in the absorption, distribution, and excretion of many drugs. The interaction of this compound with these transporters is a key aspect of its pharmacokinetic profile and potential for drug interactions.

This compound has been identified as a substrate of the efflux transporter P-glycoprotein. nih.gov P-gp is known to actively transport various compounds out of cells, influencing their bioavailability and tissue distribution. The parent prodrug, dabigatran etexilate, is also a substrate of P-gp. nih.gov This indicates that both the prodrug and one of its key intermediate metabolites are handled by this transporter. The involvement of this compound in P-gp mediated transport suggests that co-administration of drugs that inhibit or induce P-gp could potentially alter the pharmacokinetics of this compound, and consequently, the formation and exposure of the active drug, dabigatran. Clinically relevant drug-drug interactions have been reported for dabigatran based on its interaction with P-gp. researchgate.net For instance, strong P-glycoprotein inhibitors can increase the systemic exposure of dabigatran, while potent inducers can reduce it. researchgate.netnih.gov As a substrate of P-gp within the metabolic cascade, the transport of this compound is subject to similar modulation by P-gp inhibitors and inducers. nih.gov

Effects of Esterase Inhibitors on this compound Formation and Elimination

The metabolic activation of dabigatran etexilate to the active drug dabigatran involves hydrolysis steps mediated primarily by esterases. This compound is one of the intermediate products formed during this process.

The formation of this compound from dabigatran etexilate occurs through esterase-catalyzed hydrolysis, with carboxylesterase 1 (CES1) identified as a key enzyme involved in this conversion, particularly in hepatocytes. nih.govupv.es Non-enzymatic hydrolysis also contributes to the formation of this compound. nih.gov The rapid hydrolysis of the double prodrug dabigatran etexilate by plasma esterases leads to the formation of mono-prodrugs, including this compound. nih.gov Given the central role of esterases in the formation of this compound, concomitant administration of esterase inhibitors can impact its levels. Studies have investigated the stability of this compound in the presence of esterase inhibitors. For example, while paraoxone stabilized another intermediate metabolite (BIBR 951) and partially the parent prodrug, it did not affect the stability of this compound in mouse plasma. Conversely, citric acid, another investigated stabilizer, caused rapid breakdown of BIBR 1087 in mouse plasma, while stabilizing the parent prodrug. These findings underscore the complex interplay of esterase activity in the formation and subsequent fate of this compound and highlight the potential for esterase inhibitors to influence its pharmacokinetics within the prodrug-metabolite cascade. The interaction liability of dabigatran and its precursors, including this compound, is known to be impacted by carboxylesterase inhibitors and inducers. nih.gov

Structure Activity Relationship Sar Insights Pertaining to Bibr 1087 Se in the Metabolic Cascade

Chemical Transformations and Structural Modifications Leading to BIBR 1087 SE Formation

Dabigatran (B194492) etexilate is administered orally as a double prodrug designed to enhance absorption. nih.govdrugbank.comnih.gov Following oral administration, it undergoes rapid hydrolysis to yield the pharmacologically active compound, dabigatran. researchgate.netinoncology.esnih.gov This conversion proceeds via intermediate metabolites, including this compound and BIBR 951. researchgate.netinoncology.eseuropa.eu

This compound (C₃₂H₃₇N₇O₅) is formed from dabigatran etexilate (C₃₄H₄₁N₇O₅) through a hydrolysis reaction. nih.govuni.lulgcstandards.comchemicalbook.com Dabigatran etexilate contains two ester moieties. drugbank.comnih.gov The formation of this compound specifically involves the cleavage of the ethyl ester group located on the propanoic acid side chain of dabigatran etexilate. nih.govlgcstandards.com This structural modification results in the presence of a free carboxylic acid group in this compound, in contrast to the ethyl ester present at this position in the parent prodrug.

The hydrolysis leading to this compound formation can occur through both enzymatic and non-enzymatic pathways. researchgate.netinoncology.es Enzymatic hydrolysis is primarily catalyzed by carboxylesterase 1 (CES1). researchgate.netdocksci.com

Comparative Structural Analysis of this compound with Dabigatran Etexilate and Dabigatran in Relation to Metabolic Fates

The structural differences between dabigatran etexilate, this compound, and dabigatran are directly linked to their distinct metabolic fates and pharmacological activities.

Dabigatran etexilate is a relatively lipophilic molecule due to the presence of two ester groups. drugbank.comnih.gov This lipophilicity facilitates its absorption across biological membranes following oral administration. nih.gov Its metabolism is characterized by esterase-catalyzed hydrolysis. drugbank.comnih.govinoncology.esnih.goveuropa.eufda.govahajournals.orgnih.govhmdb.ca Dabigatran etexilate is also a substrate for the efflux transporter P-glycoprotein (P-gp). drugbank.comresearchgate.netfda.gov

This compound represents an intermediate stage in the metabolic cascade. The hydrolysis of the ethyl ester in dabigatran etexilate to a free carboxylic acid in this compound increases its polarity compared to the parent prodrug. nih.govlgcstandards.com this compound is further hydrolyzed by CES1 to yield dabigatran. researchgate.netinoncology.es Only minimal amounts of this compound undergo other metabolic transformations, such as oxidative metabolism. europa.eu

Dabigatran, the active moiety, is a more polar molecule than either dabigatran etexilate or this compound. nih.govnih.gov Its structure features a free carboxylic acid group and a free amidinium group, which is positively charged at physiological pH. nih.goveuropa.eunih.gov This charged structure is essential for its binding to the active site of thrombin, which is negatively charged. nih.gov Unlike its prodrug, dabigatran is predominantly eliminated unchanged, primarily via renal excretion. researchgate.netahajournals.orgnih.govmims.com While dabigatran undergoes some metabolism, this is mainly through glucuronidation, forming active acylglucuronide metabolites. nih.govnih.govresearchgate.netnih.goveuropa.euahajournals.orgnih.govmims.com Dabigatran is not a significant substrate for P-gp and is not metabolized by cytochrome P450 enzymes. researchgate.netinoncology.esnih.goveuropa.euahajournals.orgnih.gov

The sequential hydrolysis of the ester groups in dabigatran etexilate, leading to the formation of this compound and subsequently dabigatran, represents a crucial structure-activity relationship that enables oral bioavailability of the prodrug and the subsequent release of the active, polar thrombin inhibitor in the systemic circulation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Primary Metabolic Transformation(s) | PubChem CID |

| Dabigatran Etexilate | C₃₄H₄₁N₇O₅ | 627.7 | Double ester | Hydrolysis (by CES1 and CES2, non-enzymatic) | 135565674 |

| This compound | C₃₂H₃₇N₇O₅ | 599.68 | Carboxylic acid (from ethyl ester hydrolysis) | Hydrolysis (by CES1) | 135565549 |

| Dabigatran | C₂₅H₂₅N₇O₃ | 471.5 | Carboxylic acid, Amidinium (from carbamate (B1207046) hydrolysis) | Glucuronidation, Renal Excretion (unchanged) | 216210 |

Future Directions and Emerging Research Avenues for Bibr 1087 Se Studies

Development of Advanced In Vitro Models for Precise Metabolic Reconstruction

The conversion of dabigatran (B194492) etexilate to BIBR 1087 SE is known to be primarily mediated by esterase enzymes, particularly microsomal carboxylesterases, rather than cytochrome P450 isoenzymes. mims.comnih.gov While initial in vitro experiments confirmed the involvement of these esterases in the hydrolysis of dabigatran etexilate and this compound, future research can focus on developing more sophisticated in vitro models. mims.com These models could aim for a more precise reconstruction of the metabolic environment, potentially incorporating co-cultures of different cell types (e.g., hepatocytes and enterocytes) to better mimic the in vivo conversion process that occurs in both the intestine and liver. Such advanced models could provide a more detailed understanding of the kinetics and factors influencing the formation and subsequent metabolism of this compound.

Integration of Systems Pharmacology and PBPK Modeling to Predict this compound Dynamics

Physiologically based pharmacokinetic (PBPK) modeling has been utilized to characterize the exposure of dabigatran and its metabolites, including this compound. guidetopharmacology.orgguidetomalariapharmacology.orguni.lu Simplified PBPK models have shown utility in predicting pharmacokinetics and toxicokinetics. guidetomalariapharmacology.org Future directions involve the further integration of systems pharmacology principles with PBPK modeling to enhance the prediction of this compound dynamics. This could involve incorporating detailed information about the expression and activity of the specific esterases responsible for this compound formation, as well as the influence of transporters like P-glycoprotein (P-gp) on the parent prodrug, which indirectly affects the availability of substrate for this compound generation. mims.comguidetomalariapharmacology.org Such integrated models could prove valuable in predicting the impact of intrinsic factors (e.g., genetic polymorphisms in esterases) and extrinsic factors (e.g., co-administered drugs affecting esterase activity or P-gp function) on this compound exposure.

High-Throughput Screening Platforms for Identifying Modulators of this compound-Generating Enzymes

The enzymes responsible for the initial hydrolysis of dabigatran etexilate to this compound are key determinants of the rate of prodrug conversion. These are primarily identified as microsomal carboxylesterases. mims.comnih.gov High-throughput screening (HTS) platforms, commonly used in drug discovery for analyzing large libraries of compounds, could be adapted to identify modulators (activators or inhibitors) of these specific esterases. guidetomalariapharmacology.org Research in this area could involve developing targeted HTS assays using recombinant esterases or cellular models expressing these enzymes. Identifying such modulators could provide insights into potential drug-drug interactions or reveal novel therapeutic strategies to influence the metabolic activation of dabigatran etexilate by affecting this compound formation.

Application of Metabolomics and Proteomics for Comprehensive Pathway Analysis Involving this compound

Metabolomics and proteomics offer powerful tools for the comprehensive analysis of metabolic pathways and the enzymes involved. Methods for the simultaneous determination of dabigatran etexilate, this compound, and dabigatran using techniques like HPLC-MS/MS are already established, forming a basis for metabolomic studies. Future research can leverage advanced metabolomics approaches to broadly profile metabolites related to the dabigatran etexilate conversion pathway, potentially identifying previously uncharacterized intermediates or shunt products involving this compound. Complementary proteomics studies could quantify the expression levels of the relevant esterases and other enzymes in different tissues or under various physiological conditions. Integrating data from metabolomics and proteomics would provide a more holistic understanding of the metabolic fate of dabigatran etexilate and the central role of this compound within this network.

Q & A

Q. What experimental models are optimal for studying BIBR 1087 SE metabolism, and how do they differ in methodological application?

- Answer: this compound metabolism varies across cell lines due to enzyme expression profiles. Key models include:

- Caco-2 cells : Predominantly express CES2, leading to higher BIBR 951 formation .

- Human duodenal organoids : Exhibit CES2 dominance, mirroring small intestine metabolism .

- huHEP (human hepatic cells) : Express CES1, favoring BIBR 1087 production .

- EpIIntestinal microtissues : Useful for simulating intestinal absorption and metabolism over extended timeframes (up to 30 hours) .

Methodological Considerations:

- Validate enzyme expression (e.g., qPCR for CES1/CES2) to contextualize metabolite profiles.

- Use time-course experiments (e.g., 0–150 minutes for hepatic models; 0–30 hours for intestinal models) to capture kinetic differences .

- Pair in vitro data with in silico pharmacokinetic modeling to predict in vivo behavior.

Table 1: Comparative Metabolite Profiles in Cell Lines

Q. How should researchers design experiments to characterize this compound’s physicochemical and metabolic stability?

- Answer:

- Physicochemical Characterization:

- Solubility/Permeability: Use Caco-2 monolayers or PAMPA assays to assess intestinal absorption potential .

- Stability in Biological Matrices: Incubate this compound in simulated gastric/intestinal fluids, followed by LC-MS/MS quantification of degradation products .

- Metabolic Stability:

- Enzyme-Specific Assays: Isolate liver microsomes (for CES1 activity) and intestinal S9 fractions (for CES2 activity) to quantify metabolite formation rates .

- Statistical Validation: Apply unpaired two-tailed Student’s t-tests to compare metabolite levels across conditions (e.g., p < 0.01 threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound metabolite profiles across different experimental models?

- Answer: Discrepancies often arise from enzyme expression heterogeneity or methodological variability. Steps to address this:

Comparative Analysis: Co-culture CES1- and CES2-expressing cell lines (e.g., huHEP + Caco-2) to simulate cross-tissue metabolism .

Enzyme Inhibition Studies: Use selective inhibitors (e.g., benzil for CES2) to isolate contributions of specific enzymes to metabolite formation .

Data Normalization: Adjust for baseline enzyme activity using qPCR or Western blot data.

Meta-Analysis: Systematically review prior studies (e.g., systematic reviews on dabigatran etexilate metabolism) to identify consensus or outlier findings .

Q. What advanced methodologies are recommended for integrating in vitro and in vivo data on this compound pharmacokinetics?

- Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate in vitro metabolic rates (e.g., from huHEP/Caco-2) to predict systemic exposure and organ-specific clearance .

- Interspecies Scaling: Compare human organoid data with preclinical animal models (e.g., rat liver microsomes) to assess translational relevance .

- Multi-Omics Integration: Combine proteomic (enzyme expression), metabolomic (metabolite flux), and transcriptomic data to identify regulatory networks influencing this compound disposition.

Q. How can researchers ensure reproducibility when documenting this compound synthesis and characterization?

- Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry standards):

- Synthesis Protocols: Detail reaction conditions (solvents, catalysts, temperatures) and purification methods (e.g., HPLC gradients) .

- Characterization Data: Report NMR (δ values, coupling constants), HRMS, and elemental analysis for novel compounds. For known compounds, cite prior spectral data .

- Data Transparency: Deposit raw spectra/chromatograms in supplementary materials with hyperlinks to ensure accessibility .

Methodological Best Practices

- Literature Review: Systematically assess prior work using tools like PubMed/MEDLINE, focusing on research gaps (e.g., "CES1/2 polymorphisms and this compound variability") .

- Ethical Documentation: Adhere to human/animal research guidelines (e.g., IRB protocols for organoid studies) .

- Data Validation: Use triplicate experiments and report mean ± SD for quantitative assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.